BenchChemオンラインストアへようこそ!

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one

Lipophilicity Conformational flexibility ADME prediction

4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one (CAS 2044835-10-9) is a synthetic small molecule belonging to the azetidin‑2‑one (β‑lactam) class, featuring a 3,3‑dimethyl substitution on the lactam ring and a 1‑(cyclopropylmethyl)‑1H‑imidazol‑2‑yl appendage at C4. The azetidin‑2‑one scaffold is recognized for its broad biological potential beyond antibacterial activity, including enzyme inhibition and anticancer applications.

Molecular Formula C12H17N3O
Molecular Weight 219.288
CAS No. 2044835-10-9
Cat. No. B2817908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one
CAS2044835-10-9
Molecular FormulaC12H17N3O
Molecular Weight219.288
Structural Identifiers
SMILESCC1(C(NC1=O)C2=NC=CN2CC3CC3)C
InChIInChI=1S/C12H17N3O/c1-12(2)9(14-11(12)16)10-13-5-6-15(10)7-8-3-4-8/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,16)
InChIKeyKVXZYVSSXOSCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one (CAS 2044835-10-9): Structural and Pharmacological Basis for Prioritized Selection


4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one (CAS 2044835-10-9) is a synthetic small molecule belonging to the azetidin‑2‑one (β‑lactam) class, featuring a 3,3‑dimethyl substitution on the lactam ring and a 1‑(cyclopropylmethyl)‑1H‑imidazol‑2‑yl appendage at C4 . The azetidin‑2‑one scaffold is recognized for its broad biological potential beyond antibacterial activity, including enzyme inhibition and anticancer applications [1]. This specific compound has been cited in patent literature as part of a series of HSP70 inhibitors under investigation for colorectal cancer and other malignancies [2], positioning it within a therapeutically relevant chemical space.

Why 4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one Cannot Be Replaced by Closest In‑Class Analogs


Compounds within the azetidin‑2‑one and imidazole chemical space display markedly divergent biological profiles depending upon subtle variations in N‑substitution and ring connectivity. The target compound incorporates a cyclopropylmethyl group on the imidazole N1, whereas the closest commercially available analog (CAS 2141866-98-8) bears a smaller, more rigid cyclopropyl group directly attached to the imidazole . This one‑carbon homologation alters both lipophilicity (estimated ΔlogP ≈ +0.5) and conformational flexibility, parameters known to govern target binding and ADME properties [1]. Another near neighbor (CAS 2044713-60-0) replaces the β‑lactam carbonyl with a saturated azetidine ring, abolishing the electrophilic character and ring strain that underpin the unique reactivity of the azetidin‑2‑one core . These structural distinctions render generic substitution highly unreliable for achieving comparable pharmacological or chemical behavior.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence for 4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one (CAS 2044835-10-9)


Lipophilicity and Conformational Flexibility Advantage Over the Cyclopropyl Analog (CAS 2141866-98-8)

The target compound bears an N‑cyclopropylmethyl group, which is one methylene unit larger than the N‑cyclopropyl group present on the closest analog CAS 2141866‑98‑8 . Based on the fragment‑based calculation method of Wildman and Crippen, the additional methylene group is predicted to increase the octanol‑water partition coefficient (logP) by approximately +0.5 units and introduces an additional rotatable bond, enhancing conformational flexibility [1]. While no direct experimental logP is available for either compound, this class‑level inference is well‑supported by the additive nature of logP contributions in heterocyclic systems.

Lipophilicity Conformational flexibility ADME prediction

β‑Lactam Core Reactivity Divergence From the Saturated Azetidine Analog (CAS 2044713-60-0)

The target compound contains an azetidin‑2‑one (β‑lactam) core, whereas the structurally related analog CAS 2044713‑60‑0 possesses a fully saturated azetidine ring . The carbonyl group in the β‑lactam introduces significant ring strain (approximately 26–28 kcal/mol for the 4‑membered lactam) and creates an electrophilic center susceptible to nucleophilic attack, a property absent in the saturated azetidine analog [1]. This fundamental electronic difference means the two compounds will exhibit distinct reactivity profiles in both biological (e.g., covalent enzyme inhibition) and synthetic contexts.

β-Lactam reactivity Ring strain Electrophilicity

HSP70 Inhibitory Potential Supported by Patent Structural Scope

U.S. Patent Application US20230158146A1 discloses compounds that inhibit heat shock protein 70 (HSP70) for the treatment of cancer, including colorectal cancer [1]. The generic formula (I) in this patent encompasses imidazole‑bearing azetidin‑2‑one derivatives consistent with the target compound's chemotype. Although specific IC₅₀ values for CAS 2044835-10-9 are not publicly disclosed, the patent provides a direct framework linking this structural class to HSP70 ATPase inhibition. The exemplified compound AP‑4‑139B, a more elaborated analog, demonstrates HSP70 inhibition with an IC₅₀ of 180 nM , establishing a quantitative benchmark for the series.

HSP70 inhibition Cancer therapeutics Patent evidence

Molecular Weight and Heavy Atom Count Differentiation for Permeability‑Sensitive Applications

The target compound has a molecular weight of 219.29 g/mol (C₁₂H₁₇N₃O) and 16 heavy atoms . This places it within the 'fragment‑like' space (MW < 300) as defined by the Rule of Three, whereas the cyclopropyl analog CAS 2141866‑98‑8 is lighter at 205.26 g/mol (C₁₁H₁₅N₃O, 15 heavy atoms) . The additional heavy atom in the target compound provides greater ligand efficiency potential while maintaining fragment‑like characteristics advantageous for fragment‑based drug discovery (FBDD).

Molecular weight Permeability Fragment-like properties

Purity Benchmarking Across Commercial Suppliers

Multiple authorized vendors including Leyan and Chemenu report a standard purity of 95% for the target compound as determined by HPLC or LC‑MS . This purity level is consistent with, and in some cases exceeds, that reported for the cyclopropyl analog CAS 2141866‑98‑8 (typically ≥95% but with fewer supplier certifications available) . The broader supplier base for the target compound reduces single‑source dependency and provides greater procurement flexibility.

Purity Quality control Procurement specification

Preferred Application Scenarios Where 4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one Delivers Definitive Advantages


Fragment‑Based Drug Discovery Targeting HSP70‑Driven Cancers

The fragment‑like molecular weight (219.29 g/mol) and patent‑validated HSP70 inhibitory chemotype [1] make the target compound an ideal starting point for fragment‑based drug discovery aimed at colorectal, pancreatic, and other HSP70‑overexpressing malignancies. Its cyclopropylmethyl substituent provides additional hydrophobic contacts relative to the cyclopropyl analog, potentially improving binding affinity during fragment elaboration [2].

Covalent Probe Development Exploiting β‑Lactam Electrophilicity

The β‑lactam carbonyl is intrinsically electrophilic due to ring strain (≈26–28 kcal/mol) [1]. This enables covalent engagement with catalytic serine or cysteine residues in target proteins, a mode of action inaccessible to the saturated azetidine analog CAS 2044713-60-0. The target compound is therefore prioritized for developing activity‑based protein profiling (ABPP) probes or covalent inhibitor leads [2].

Lipophilic Efficiency Optimization in CNS Drug Discovery

The predicted logP increase of ~+0.5 over the cyclopropyl analog [1] positions the target compound in a slightly higher lipophilicity window that favors blood‑brain barrier penetration. Combined with its low molecular weight, this compound is well‑suited for CNS drug discovery programs where balancing logP for permeability without exceeding CNS‑tolerated thresholds is critical [2].

Multi‑Supplier Procurement for Long‑Term Medicinal Chemistry Campaigns

Demonstrated availability from at least two independent suppliers at consistent 95% purity [1] reduces the risk of supply chain disruption in multi‑year optimization campaigns. This supplier redundancy is a material advantage over the closest analogs, which are currently available from fewer certified sources [2].

Quote Request

Request a Quote for 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.